Kalium-(2-Fluor-3-isopropoxyphenyl)trifluoroborat

Übersicht

Beschreibung

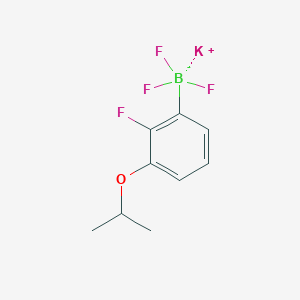

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is a useful research compound. Its molecular formula is C9H10BF4KO and its molecular weight is 260.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

“Kalium-(2-Fluor-3-isopropoxyphenyl)trifluoroborat” wird in der Proteomforschung eingesetzt . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in verschiedenen proteomischen Techniken wie der Proteinidentifizierung, Protein-Protein-Interaktionsstudien und der Erforschung posttranslationaler Modifikationen eingesetzt werden.

Kreuzkupplungsreaktionen

Kaliumtrifluoroborate, einschließlich “this compound”, sind eine spezielle Klasse von Organobor-Reagenzien, die gegenüber den entsprechenden Boronsäuren und Estern mehrere Vorteile bieten . Sie sind feuchtigkeits- und luftstabil und bemerkenswert tolerant gegenüber starken oxidativen Bedingungen . Diese Eigenschaften machen sie ideal für den Einsatz in Kreuzkupplungsreaktionen, einem leistungsstarken Werkzeug in der Synthese komplexer organischer Moleküle.

Epoxidierung von C=C-Bindungen

Die Epoxidierung von C=C-Bindungen in ungesättigten Alkyl- oder Aryltrifluoroboraten verläuft mit vollständiger Umwandlung und Selektivität, wodurch ein Abbau der Borfunktionalität vermieden wird . Dies legt nahe, dass “this compound” in der Synthese von Epoxiden eingesetzt werden könnte, die wichtige Zwischenprodukte in der Synthese einer Vielzahl organischer Verbindungen sind.

C–C-Bindungsbildungsreaktionen

Trifluoroborate sind vielseitige Kupplungspartner und sind als Reagenzien in einer Vielzahl von C–C-Bindungsbildungsreaktionen vorhanden . Dies impliziert, dass “this compound” in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt werden könnte, ein grundlegender Schritt in der Synthese vieler organischer Verbindungen.

Wirkmechanismus

Target of Action

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound that is commonly used as a catalyst or reagent in organic synthesis . The primary targets of this compound are aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling . In these reactions, the compound acts as a nucleophilic boronated coupling reagent, donating electrons to form new carbon-carbon bonds with the aryl halides .

Biochemical Pathways

The biochemical pathways affected by Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate are primarily those involved in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. This is a crucial step in many chemical reactions, including the production of pharmaceuticals, polymers, and other organic compounds .

Action Environment

The efficacy and stability of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is typically stored at 4° C to maintain its stability . Additionally, the presence of a catalyst and the specific reaction conditions (such as temperature and solvent) can significantly impact the compound’s effectiveness in cross-coupling reactions .

Biochemische Analyse

Biochemical Properties

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds . The nature of these interactions involves the activation of the boron atom, which then participates in the coupling reaction with organic halides . This process is crucial for the synthesis of complex organic molecules, making potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate an essential reagent in organic chemistry .

Cellular Effects

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior . Additionally, the compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins . The trifluoroborate group in the compound is particularly important for its reactivity, as it enhances the compound’s stability and reactivity in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate have been observed to change over time. The compound is relatively stable when stored at 4°C, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies . These effects include sustained changes in gene expression and cellular metabolism, which can persist even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels . These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments .

Biologische Aktivität

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is a member of the organoboron compound family, characterized by the presence of a trifluoroborate group attached to a phenolic structure. This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceutical development. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate can be synthesized through several methods involving the reaction of appropriate arylboronic acids with fluorinated agents. The trifluoroborate group enhances the compound's reactivity and stability, making it suitable for various synthetic applications. The general synthesis pathway includes:

- Formation of Arylboronic Acid : The starting material is typically an arylboronic acid, which is reacted with fluorinated reagents.

- Trifluoroboration : The arylboronic acid undergoes trifluoroboration to yield the desired trifluoroborate compound.

Pharmacological Properties

Research indicates that potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate exhibits notable pharmacological properties, including:

- Antinociceptive Effects : Studies have shown that organotrifluoroborates can reduce pain responses in animal models. For instance, potassium thiophene-3-trifluoroborate demonstrated significant antinociceptive activity in mice, suggesting similar potential for potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate .

- Enzyme Inhibition : Organotrifluoroborates have been identified as competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This suggests that potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate may also interact with similar biological targets .

The mechanisms underlying the biological activity of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate are not yet fully elucidated but may involve:

- Receptor Interaction : Preliminary studies suggest that the compound may interact with adrenergic and serotonergic receptors, contributing to its analgesic effects .

- Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress markers in vivo, indicating a potential role in modulating cellular oxidative states .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate and related compounds:

Eigenschaften

IUPAC Name |

potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFVKFZLJRBJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718666 | |

| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073468-36-6 | |

| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.